molecular formula C11H22O3 B14518752 Methyl 3-hydroxy-8-methylnonanoate CAS No. 62675-81-4

Methyl 3-hydroxy-8-methylnonanoate

Cat. No.: B14518752
CAS No.: 62675-81-4
M. Wt: 202.29 g/mol
InChI Key: ZGHJBLLVGZFUFR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-8-methylnonanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group at the third carbon and a methyl group at the eighth carbon of a nonanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-8-methylnonanoate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-8-methylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-8-methylnonanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 3-oxo-8-methylnonanoic acid or 3-oxo-8-methylnonanoate.

    Reduction: 3-hydroxy-8-methylnonanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-8-methylnonanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-8-methylnonanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

    Methyl 3-hydroxy-8-methyldecanoate: Similar structure but with an additional carbon in the chain.

    Ethyl 3-hydroxy-8-methylnonanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    3-hydroxy-8-methylnonanoic acid: The acid form of the compound.

Uniqueness: Methyl 3-hydroxy-8-methylnonanoate is unique due to its specific combination of functional groups and chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62675-81-4

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

methyl 3-hydroxy-8-methylnonanoate

InChI

InChI=1S/C11H22O3/c1-9(2)6-4-5-7-10(12)8-11(13)14-3/h9-10,12H,4-8H2,1-3H3

InChI Key

ZGHJBLLVGZFUFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC(CC(=O)OC)O

Origin of Product

United States

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